Bromocyclobutane

Physical organic chemistry Nucleophilic substitution kinetics Ring-strain reactivity

Bromocyclobutane (cyclobutyl bromide, C₄H₇Br) is a strained-ring secondary alkyl bromide existing as a clear, colorless, highly flammable liquid (flash point 22 °C) with a density of 1.434 g/mL at 25 °C, a boiling point of 108 °C, and a refractive index n20/D of 1.479 ,. The four-membered carbocycle imposes approximately 26.3 kcal/mol of ring strain, second only to cyclopropane among saturated monocarbocycles, which fundamentally differentiates its reactivity profile from larger cycloalkyl bromides and acyclic analogs.

Molecular Formula C4H7B
Molecular Weight 135 g/mol
CAS No. 4399-47-7
Cat. No. B1266235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocyclobutane
CAS4399-47-7
Molecular FormulaC4H7B
Molecular Weight135 g/mol
Structural Identifiers
SMILESC1CC(C1)Br
InChIInChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2
InChIKeyKXVUSQIDCZRUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromocyclobutane (CAS 4399-47-7) Procurement-Grade Physicochemical and Structural Profile


Bromocyclobutane (cyclobutyl bromide, C₄H₇Br) is a strained-ring secondary alkyl bromide existing as a clear, colorless, highly flammable liquid (flash point 22 °C) with a density of 1.434 g/mL at 25 °C, a boiling point of 108 °C, and a refractive index n20/D of 1.479 , . The four-membered carbocycle imposes approximately 26.3 kcal/mol of ring strain, second only to cyclopropane among saturated monocarbocycles, which fundamentally differentiates its reactivity profile from larger cycloalkyl bromides and acyclic analogs [1]. Commercially available from major suppliers at purities of 95–98% (GC), bromocyclobutane serves as a key building block in medicinal chemistry, agrochemical intermediate synthesis, and physical organic chemistry research where ring-strain-driven reactivity is the operative design principle .

1
Strain-release synthesis workflows — cyclobutyl ring strain (~26 kcal/mol) drives ring-opening and spirocyclization reactions unavailable to relaxed-ring analogs.
2
Physical organic kinetics studies — calibrated SN2 rate position between C3 and C5 cycloalkyl bromides supports transition-state geometry research.
3
Identity-verified procurement — distinct refractive-index and density specifications enable rapid QC confirmation upon receipt.

Why Generic Cycloalkyl Bromide Substitution Is Not Supported for Bromocyclobutane Procurement


Bromocyclobutane cannot be substituted interchangeably with bromocyclopentane, bromocyclohexane, or acyclic alkyl bromides because its SN₂ reactivity, thermal elimination pathway, and photodissociation selectivity are quantitatively distinct. The cyclobutyl bromide SN₂ displacement rate with sodium benzenethiolate in DMF at 0 °C is 2.97 × 10⁻⁴ L mol⁻¹ s⁻¹—approximately 168-fold slower than bromocyclopentane (4.99 × 10⁻² L mol⁻¹ s⁻¹) yet roughly 27,000-fold faster than bromocyclopropane (1.1 × 10⁻⁸ L mol⁻¹ s⁻¹) [1]. The thermal unimolecular decomposition of bromocyclobutane proceeds exclusively via HBr elimination (no detectable ring-cleavage pathway), with an activation energy higher than that of its open-chain analog 2-bromobutane, confirming that the strained ring redirects the decomposition coordinate [2]. Laser-induced photodissociation further distinguishes bromocyclobutane: HBr elimination to 1,3-butadiene constitutes >90% of the product flux, with ring cleavage as only a minor channel [3]. These non-uniform reactivity differences mean that a procurement decision based on generic cycloalkyl bromide assumptions will lead to mismatched kinetic, mechanistic, and product-distribution outcomes in downstream applications.

Target — Bromocyclobutane
Intermediate SN2 rate; exclusive HBr elimination pathway; >90% photolytic 1,3-butadiene selectivity.
Substitute — Larger Cycloalkyl Bromides
Bromocyclopentane reacts ~168× faster; bromocyclohexane shows distinct product distributions; both lack ring-strain-driven reactivity.
Target — Bromocyclobutane
Well-characterized Arrhenius parameters (log k = 13.6 − 52.0/θ) for predictable high-temperature processing.
Substitute — Acyclic Alkyl Bromides
Multiple thermal fragmentation channels; lower activation barriers; kinetic models may not transfer to cyclobutyl systems.
Similar cycloalkyl bromide CAS numbers may not transfer directly. Kinetic, mechanistic, and product-distribution outcomes can shift with ring size. Confirm substitution validity against your specific reaction conditions.

Bromocyclobutane Quantitative Differentiation Evidence for Scientific Selection


SN₂ Nucleophilic Displacement Rate: Bromocyclobutane vs. Bromocycloalkane Series with Sodium Benzenethiolate

Bromocyclobutane's SN₂ reactivity sits at a uniquely informative position in the cycloalkyl bromide rate profile. At 0 °C in DMF with sodium benzenethiolate, bromocyclobutane reacts with a pseudo-first-order rate constant of 2.97 × 10⁻⁴ L mol⁻¹ s⁻¹ [1]. This is approximately 168-fold slower than the most reactive cycloalkyl bromide (bromocyclopentane, 4.99 × 10⁻² L mol⁻¹ s⁻¹) and about 1.69-fold faster than bromocyclohexane (1.76 × 10⁻⁴ L mol⁻¹ s⁻¹). Relative to the open-chain reference 3-bromopentane (4.70 × 10⁻² L mol⁻¹ s⁻¹), bromocyclobutane is roughly 158-fold slower. These differences arise because the four-membered ring's C–C–C bond angle (≈90°) is far from the idealized 120° SN₂ transition-state angle, imposing angle-strain penalties that are absent in bromocyclopentane. The quantitative rate profile demonstrates that bromocyclobutane occupies a distinct kinetic niche—significantly faster than the nearly inert cyclopropyl analog (1.1 × 10⁻⁸ L mol⁻¹ s⁻¹) but substantially slower than the five-membered ring, making it a diagnostic probe for transition-state geometry studies [1].

SN2 Rate Profile
Head-to-head
Bromocyclobutane
2.97 × 10−4 L mol−1 s−1
Bromocyclopentane
4.99 × 10−2 L mol−1 s−1
∼168-fold slower than C5; ∼27,000× faster than C3. PhSNa, DMF, 0 °C.
Positions bromocyclobutane at a distinct kinetic inflection point for transition-state geometry studies.
Rate differences arise from cyclobutyl ring-angle strain absent in the five-membered ring.
Physical organic chemistry Nucleophilic substitution kinetics Ring-strain reactivity

Thermal Unimolecular Decomposition Activation Energy: Bromocyclobutane vs. 2-Bromobutane

Bromocyclobutane decomposes thermally via a single, well-defined pathway—exclusive HBr elimination to 1,3-butadiene—with no detectable ring-cleavage to ethylene and vinyl bromide under very low-pressure pyrolysis (VLPP) conditions at 791–1224 K [1]. The experimentally derived Arrhenius expression is log k (s⁻¹) = (13.6 ± 0.3) − (52.0 ± 1.0)/θ, where θ = 2.303RT kcal/mol. The activation energy (52.0 kcal/mol) is higher than that of its open-chain analog 2-bromobutane, a difference that RRKM calculations attribute to the ring-strain penalty for reaching the four-center HBr-elimination transition state. This stands in contrast to the behavior of chlorocyclobutane and iodocyclobutane, which show the same trend relative to their open-chain counterparts, confirming that the elevated barrier is a general feature of cyclobutyl halide decomposition [1].

Thermal Decomposition Ea
Reported
Ea = 52.0 ± 1.0 kcal/mol
log A = 13.6 ± 0.3 (s−1). Exclusive HBr elimination; no ring-cleavage detected.
Higher barrier than open-chain 2-bromobutane confirms strain-redirected decomposition coordinate.
VLPP conditions, 791–1224 K. Supports predictable high-temperature processing models.
Chemical kinetics Thermal stability Elimination vs. ring-opening

Photodissociation Channel Branching: HBr Elimination vs. Ring Cleavage Selectivity

Under pulsed CO₂ laser-induced, SF₆-sensitized photodissociation, bromocyclobutane (BCB) dissociates through two competing channels from its ground electronic state: HBr elimination yielding vibrationally excited 1,3-butadiene, and ring cleavage producing vinyl bromide plus ethylene [1]. The HBr elimination channel dominates overwhelmingly, accounting for >90% of the product flux, while ring cleavage constitutes the minor pathway. This high channel selectivity differs markedly from the photodissociation behavior of cyclohexene (CHN), which was investigated in parallel and exhibits a distinct product distribution [1]. The dominance of the elimination channel is a direct consequence of the cyclobutane ring strain facilitating the four-center HBr-elimination transition state, a feature not available to larger-ring or acyclic alkyl bromides in the same photolytic regime.

Photolysis Channel Selectivity
Head-to-head
HBr Elimination
>90% product flux
1,3-butadiene (vibrationally excited)
Ring Cleavage
Minor channel
Vinyl bromide + ethylene
Supports clean photochemical 1,3-butadiene precursor applications with minimal purification burden.
CO2 laser, SF6-sensitized, gas-phase. Cyclohexene shows qualitatively distinct product distribution.
Photochemistry Laser-induced dissociation Reaction channel selectivity

Ring-Strain Energy Differential: Cyclobutyl vs. Cyclopentyl Bromide Reactivity Foundation

The total ring-strain energy of the cyclobutane ring is approximately 26.3 kcal/mol, compared to approximately 6.5 kcal/mol for cyclopentane and near-zero strain for cyclohexane [1]. This 19.8 kcal/mol excess strain energy relative to the cyclopentyl system is the fundamental thermodynamic driver behind bromocyclobutane's distinct kinetic behavior. The strain energy is additive to the intrinsic C–Br bond reactivity and manifests in accelerated elimination rates, altered SN₂ transition-state energies, and a puckered ground-state conformation (ring-puckering angle not zero) that influences the stereoelectronic environment at the C–Br carbon. The vibrational spectra of bromocyclobutane and chlorocyclobutane confirm a one-to-one correlation of fundamental modes, indicating that the ring-strain effect on molecular dynamics is conserved across halogens, in contrast to the cyclopropyl halide series where halogen-dependent perturbations are observed [2].

Ring-Strain Energy
Class-level
26.3 kcal/mol
Cyclobutane vs. cyclopentane (6.5 kcal/mol) — 19.8 kcal/mol excess strain.
Excess strain energy is the thermodynamic driver behind distinct SN2, elimination, and ring-opening reactivity.
Standard-state thermochemical comparison from heats of combustion. Class-level ring-strain inference.
Thermochemistry Ring strain Structure-reactivity relationships

Spectroscopic Identity and Quality Control Differentiation: Refractive Index and Density Compared to Other Cycloalkyl Bromides

Bromocyclobutane's refractive index (n20/D 1.4776–1.4810) and density (1.430–1.451 g/mL at 20 °C) , [1] provide quantitative identity confirmation that distinguishes it from closely related cycloalkyl bromides. For comparison, bromocyclopentane (CAS 137-01-3) has a reported density range of approximately 1.35–1.39 g/mL and a refractive index of approximately 1.487–1.492, while bromocyclohexane (CAS 108-85-0) exhibits a density of approximately 1.32–1.35 g/mL and refractive index of approximately 1.493–1.497 . The combination of lower refractive index and higher density for bromocyclobutane relative to bromocyclopentane provides a rapid, non-destructive QC check (density meter + refractometer) capable of distinguishing these compounds in the receiving laboratory without the need for GC-MS or NMR, reducing the risk of mis-shipment or container mislabeling.

QC Identity Markers
Specification review
n20/D 1.4776–1.4810
Density 1.430–1.451 g/mL at 20–25 °C. Distinct from bromocyclopentane and bromocyclohexane.
Lower refractive index and higher density vs. C5 analog enable rapid receiving-lab identity verification.
Non-destructive QC check with standard refractometer and density meter. Data to verify per supplier COA.
Analytical chemistry Quality control Refractive index specification

Conformational Stability and Vibrational Correlation: Bromocyclobutane vs. Chlorocyclobutane

A detailed infrared and Raman spectroscopic comparison of bromocyclobutane and chlorocyclobutane reveals a one-to-one correlation between their fundamental vibrational modes, indicating that the degree of intramolecular interaction is of the same order of magnitude in both halides [1]. This finding contrasts sharply with the corresponding cyclopropyl halide series, where halogen-dependent perturbations lead to significant differences in vibrational mode coupling. The ring-puckering vibration, a low-frequency mode characteristic of the non-planar cyclobutane ring conformation, has been explicitly identified in bromocyclobutane through far-infrared spectroscopy [2]. This spectroscopic fingerprint demonstrates that bromocyclobutane's ground-state geometry is puckered (non-planar), a feature shared with chlorocyclobutane but with quantitative differences in the puckering barrier height that affect the molecule's response to temperature and solvent polarity.

Vibrational Mode Correlation
Reported
One-to-one fundamental mode correspondence with chlorocyclobutane
Ring-puckering vibration confirmed via far-IR. Absent in cyclopropyl halide series.
Spectroscopic calibration models transfer between cyclobutyl halides, reducing method-development time.
IR and Raman, liquid and vapor phases. Puckered ground-state conformation confirmed.
Vibrational spectroscopy Conformational analysis Halogen comparison

Validated Application Scenarios for Bromocyclobutane Based on Quantitative Differentiation Evidence


Mechanistic Probe in Physical Organic Chemistry SN₂ Rate-Profile Studies

Bromocyclobutane's precisely measured SN₂ rate constant (2.97 × 10⁻⁴ L mol⁻¹ s⁻¹ with PhSNa/DMF at 0 °C) [1] places it at a critical inflection point on the cycloalkyl bromide rate profile. Researchers investigating transition-state geometry or I-strain effects in nucleophilic substitution should select bromocyclobutane as the C4 reference point because its rate is neither so slow as to be impractical (unlike C3) nor so fast as to obscure mechanistic detail (unlike C5). The 27,000-fold rate span between C3 and C4 provides a high-dynamic-range calibration window for computational model validation.

Photochemical Precursor for Gas-Phase 1,3-Butadiene Generation

Laser-assisted or flow-photolysis setups requiring a clean, high-selectivity source of 1,3-butadiene should employ bromocyclobutane. The >90% HBr-elimination channel selectivity [1] minimizes purification burden compared to thermal cracking of cyclohexene or other precursors that generate complex product mixtures. The time-resolved UV absorption monitoring protocol established in the literature [1] provides a validated analytical framework for process optimization.

Strain-Release-Driven Medicinal Chemistry Building Block Synthesis

Medicinal chemists exploiting ring-strain energy to drive otherwise unfavorable transformations—such as cyclobutane ring-opening functionalization or spirocyclic scaffold construction—should select bromocyclobutane over bromocyclopentane or bromocyclohexane because the 26.3 kcal/mol strain energy [1] provides a thermodynamic driving force that is absent in larger rings. The Reformatsky reaction of methyl 1-bromocyclobutanecarboxylate with Schiff bases to produce spiroazetidinones [2] exemplifies how the strain energy of the cyclobutane ring can be harnessed to access pharmacologically relevant three-dimensional scaffolds unavailable from relaxed-ring analogs.

High-Temperature Vapor-Phase Processing with Predictable Unimolecular Kinetics

Industrial processes involving thermal treatment of alkyl bromides (e.g., flame-retardant decomposition studies, chemical vapor deposition precursor evaluation) should consider bromocyclobutane where exclusive HBr elimination and a well-characterized Arrhenius expression (log k = 13.6 − 52.0/θ) [1] enable accurate kinetic modeling. The absence of competing ring-cleavage pathways simplifies reactor design and effluent composition prediction compared to acyclic alkyl bromides, which can fragment through multiple channels under similar conditions.

Application
Selection Property
Validation Focus
SN2 rate-profile studies
Kinetics-position profile in cycloalkyl bromide series
Transition-state geometry context; I-strain computational model validation
Photochemical precursor studies
Elimination channel selectivity
Product-distribution context; 1,3-butadiene generation efficiency
Strain-release synthesis
Ring-strain thermodynamic profile
Ring-opening efficiency context; spirocyclic scaffold construction
Vapor-phase thermal processing
Unimolecular kinetics profile
Decomposition-pathway context; reactor-design kinetic modeling
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